molecular formula C10H11F3N2O B2791989 2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine CAS No. 2097888-12-3

2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine

Katalognummer B2791989
CAS-Nummer: 2097888-12-3
Molekulargewicht: 232.206
InChI-Schlüssel: ZYHWEXWTEMZTIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine, also known as MTIP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTIP is a potent and selective antagonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction.

Wirkmechanismus

2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine selectively binds to the μ-opioid receptor and blocks the binding of endogenous opioids, such as endorphins and enkephalins. By doing so, this compound reduces the rewarding effects of opioids and decreases the development of tolerance and dependence. This compound also activates the kappa-opioid receptor, which has been shown to have analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the central nervous system. In preclinical models, this compound has been shown to reduce the reinforcing effects of opioids and decrease the development of tolerance and dependence. Additionally, this compound has been shown to have analgesic effects in preclinical models of pain. This compound has also been shown to have anti-inflammatory effects, suggesting its potential use in the treatment of inflammatory pain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine is its selectivity for the μ-opioid receptor, which allows for more targeted therapeutic applications. Additionally, this compound has been shown to have fewer side effects than traditional opioid agonists, making it a promising candidate for pain management and addiction treatment. However, the synthesis of this compound can be challenging and time-consuming, which may limit its use in lab experiments.

Zukünftige Richtungen

There are several future directions for the research on 2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine. One potential application is its use in combination with traditional opioid agonists to reduce the development of tolerance and dependence. Additionally, further research is needed to understand the long-term effects of this compound on the central nervous system and its potential use in the treatment of chronic pain. Finally, the development of more efficient synthesis methods for this compound could increase its availability for lab experiments and potential therapeutic applications.

Synthesemethoden

The synthesis of 2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine involves a series of chemical reactions, including the formation of the pyridine ring and the introduction of the azetidine and trifluoromethyl groups. The most common method for synthesizing this compound is the Suzuki coupling reaction, which involves the coupling of a boronic acid and a halopyridine in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product.

Wissenschaftliche Forschungsanwendungen

2-(3-Methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine has been extensively studied for its potential therapeutic applications in pain management and addiction. As an antagonist of the μ-opioid receptor, this compound has been shown to reduce the rewarding effects of opioids, thus making it a promising candidate for the treatment of opioid addiction. Additionally, this compound has been shown to have analgesic effects in preclinical models of pain, suggesting its potential use as a non-opioid pain reliever.

Eigenschaften

IUPAC Name

2-(3-methoxyazetidin-1-yl)-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-16-7-5-15(6-7)9-8(10(11,12)13)3-2-4-14-9/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHWEXWTEMZTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.